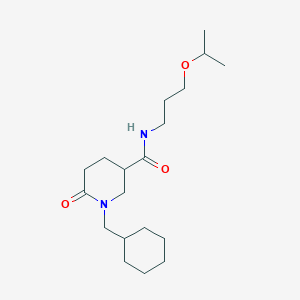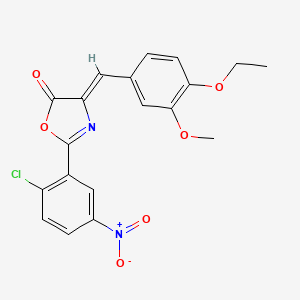![molecular formula C16H19ClN2O B6076588 [1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B6076588.png)
[1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol, also known as J147, is a synthetic compound that has been gaining attention in the scientific community due to its potential neuroprotective properties. J147 belongs to a class of compounds called curcuminoids, which are derived from the turmeric plant.
Mechanism of Action
[1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol is believed to exert its neuroprotective effects through a number of different mechanisms. One of the key mechanisms is the activation of a protein called ATP synthase, which plays a critical role in energy production within cells. [1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol also appears to reduce inflammation and oxidative stress, both of which are thought to contribute to the development of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that [1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Additionally, [1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using [1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol in lab experiments is its potency and specificity. Because it has been designed to target specific pathways involved in neurological disorders, it may be more effective than other compounds that have broader effects. However, one limitation of using [1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol is that it is a synthetic compound, and therefore may not accurately reflect the effects of natural compounds found in the body.
Future Directions
There are a number of potential future directions for research on [1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol. One area of interest is the development of [1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol-based therapies for the treatment of Alzheimer's disease and other neurological disorders. Additionally, researchers may investigate the effects of [1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol on other aspects of health, such as cardiovascular function and immune function. Finally, there may be opportunities to improve the synthesis process for [1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol, making it more efficient and cost-effective to produce.
Synthesis Methods
[1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol was first synthesized by a team of researchers at the Salk Institute for Biological Studies in La Jolla, California. The synthesis process involved the modification of a natural curcuminoid, known as curcumin, to create a more potent compound with enhanced neuroprotective properties.
Scientific Research Applications
[1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
properties
IUPAC Name |
[1-(7-chloro-4-methylquinolin-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-11-7-16(19-6-2-3-12(9-19)10-20)18-15-8-13(17)4-5-14(11)15/h4-5,7-8,12,20H,2-3,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUAKQJBYSNXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(7-Chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 2,3-dimethyl-2-oxiranecarboxylate](/img/structure/B6076506.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6076514.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6076535.png)
![4-(3-ethoxy-4-hydroxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6076548.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-phenyl-2-propynamide](/img/structure/B6076561.png)


![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6076566.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6076567.png)

![methyl 3-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6076577.png)
![4-[3-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6076583.png)
![4-ethoxy-N'-[1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6076586.png)
![2-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6076589.png)